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Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer

enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic

and lipophilic drugs make them ideal for various drug delivery applications.[1] Surface

modification of liposomes with polymers like polyethylene glycol (PEG) is a widely adopted

strategy to improve their pharmacokinetic profile. The inclusion of 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) not only confers

"stealth" characteristics, prolonging circulation time by reducing opsonization and clearance by

the reticuloendothelial system (RES), but also provides a reactive carboxyl group on the

liposome surface.[2] This terminal carboxyl group serves as a versatile anchor for the covalent

conjugation of targeting ligands such as peptides (e.g., RGD), antibodies, or small molecules,

enabling active targeting of liposomes to specific cells and tissues.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the

formulation, surface functionalization, and characterization of liposomes modified with DSPE-

PEG-COOH.
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The primary application of DSPE-PEG-COOH modified liposomes is in targeted drug delivery.

The terminal carboxyl group allows for the covalent attachment of targeting moieties, directing

the liposomal drug carrier to specific sites of action, thereby enhancing therapeutic efficacy and

reducing off-target side effects.

Oncology: Liposomes can be functionalized with ligands that bind to receptors

overexpressed on cancer cells. A prominent example is the conjugation of cyclic Arginine-

Glycine-Aspartic acid (cRGD) peptides to the carboxyl terminus of DSPE-PEG.[2] These

RGD-modified liposomes can specifically target αvβ3 integrins, which are highly expressed

on the surface of various tumor cells and neovasculature.[2]

Gene Delivery: Cationic liposomes modified with DSPE-PEG-COOH can be used for

targeted delivery of genetic material like siRNA. The carboxyl group can be conjugated with

a targeting ligand to direct the lipoplexes to specific cells, while the cationic lipid facilitates

the complexation with the negatively charged nucleic acids.[4][5]

Theranostics: These functionalized liposomes can be co-loaded with a therapeutic agent and

an imaging agent, creating a theranostic platform. For instance, doxorubicin (a

chemotherapeutic) and indocyanine green (an imaging dye) can be encapsulated in

liposomes surface-modified for targeting, allowing for simultaneous diagnosis and therapy.

Data Presentation
The incorporation of DSPE-PEG-COOH and the subsequent conjugation of targeting ligands

can influence the physicochemical properties of the liposomes. The following tables summarize

typical quantitative data for liposome characterization.

Table 1: Physicochemical Properties of siRNA-Loaded Liposomes with Varying Surface

Modifications
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Liposome
Formulation

Average
Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Entrapment
Efficiency (%)

1 mol%

PEGylated

Liposome

129.7 ± 51.0 N/A +32.0 ± 1.3 >96

5 mol%

PEGylated

Liposome

230.7 ± 60.7 N/A +25.3 ± 1.0 >96

1 mol% RGD-

PEGylated

Liposome

156.4 ± 37.5 N/A +24.9 ± 1.5 98.83 ± 0.01

5 mol% RGD-

PEGylated

Liposome

200.5 ± 40.2 N/A +17.3 ± 0.6 >96

Data adapted from a study on siRNA-loaded liposomes.[4]

Table 2: Doxorubicin Encapsulation Efficiency in Various Liposomal Formulations

Liposome Formulation Drug Loading Method
Encapsulation Efficiency
(%)

PEGylated Liposomes Ammonium Sulfate Gradient >90

RGD-Modified Liposomes pH-Gradient 95.23 ± 1.14

Folate-Targeted PEGylated

Liposomes
Remote Loading >95

pH-Sensitive PEGylated

Liposomes
Ammonium Sulfate Gradient 97.3 ± 1.4

Data compiled from multiple sources.[6][7][8][9]
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Experimental Protocols
Protocol 1: Preparation of Liposomes using the Thin-
Film Hydration Method
This protocol describes the preparation of liposomes using the well-established thin-film

hydration technique, followed by extrusion for size homogenization.[1]

Materials:

Phospholipids (e.g., DSPC, DPPC)

Cholesterol

DSPE-PEG-COOH

Chloroform and/or Methanol

Aqueous hydration buffer (e.g., PBS pH 7.4)

Round-bottom flask

Rotary evaporator

Water bath

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Dissolve the lipids (e.g., phospholipid, cholesterol, and DSPE-PEG-COOH at a desired

molar ratio) in an organic solvent like chloroform or a chloroform/methanol mixture in a

round-bottom flask.

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature of the lipids.
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Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the

formation of a thin, uniform lipid film on the inner wall of the flask.

Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any

residual solvent.

Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid transition

temperature).

Agitate the flask by vortexing or manual shaking to detach the lipid film from the glass wall,

forming a suspension of multilamellar vesicles (MLVs).

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to

achieve a homogenous size distribution.

Store the prepared liposomes at 4°C.

Protocol 2: Surface Functionalization via Carbodiimide
Chemistry
This protocol details the covalent conjugation of an amine-containing ligand (e.g., RGD

peptide) to the carboxyl groups on the liposome surface using EDC and Sulfo-NHS chemistry.

Materials:

DSPE-PEG-COOH containing liposomes

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Amine-containing ligand (e.g., cRGD peptide)

Activation Buffer (e.g., MES buffer, pH 6.0)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coupling Buffer (e.g., PBS, pH 7.4)

Dialysis membrane or size exclusion chromatography column for purification

Procedure:

Prepare a fresh solution of EDC and Sulfo-NHS in the activation buffer immediately before

use.

Add the EDC/Sulfo-NHS solution to the liposome suspension. A molar excess of EDC and

Sulfo-NHS over the available carboxyl groups is recommended.

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups,

forming a semi-stable amine-reactive Sulfo-NHS ester.

Remove excess EDC and Sulfo-NHS by dialysis or using a size-exclusion spin column.

Immediately add the amine-containing ligand, dissolved in the coupling buffer, to the

activated liposome suspension.

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with

gentle stirring.

Purify the ligand-conjugated liposomes from unconjugated ligand and reaction byproducts

using dialysis or size exclusion chromatography.

Protocol 3: Characterization of Modified Liposomes
A. Particle Size and Zeta Potential:

Dilute the liposome suspension in an appropriate buffer (e.g., deionized water or PBS).

Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using

Dynamic Light Scattering (DLS).

Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

B. Encapsulation Efficiency (EE%):
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Separate the unencapsulated (free) drug from the liposomes using methods like dialysis,

size exclusion chromatography, or ultrafiltration.

Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the

encapsulated drug.

Quantify the total amount of drug (in the disrupted liposome fraction) and the amount of free

drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence

spectroscopy, or HPLC).[4]

Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug]

x 100

C. In Vitro Drug Release:

Place a known concentration of drug-loaded liposomes in a dialysis bag with a suitable

molecular weight cut-off.

Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to

simulate endosomal conditions) at 37°C with constant stirring.

At predetermined time intervals, withdraw aliquots from the release medium and replace with

an equal volume of fresh medium to maintain sink conditions.

Quantify the amount of released drug in the aliquots using an appropriate analytical method.

Plot the cumulative percentage of drug released versus time.

D. In Vitro Cellular Uptake:

Seed the target cells in 24- or 96-well plates and allow them to adhere overnight.

Incubate the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid or

encapsulated fluorescent dye) at 37°C for a specific period (e.g., 1-4 hours).

Wash the cells with cold PBS to remove non-internalized liposomes.

Lyse the cells and quantify the fluorescence using a plate reader.
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Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it using

flow cytometry.[10]
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Caption: RGD-Integrin mediated signaling pathway.[10]
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Caption: Experimental workflow for targeted liposome development.
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Cellular Uptake of Functionalized Liposomes
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Caption: Receptor-mediated endocytosis of functionalized liposomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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